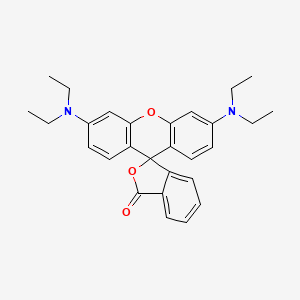
Solvent Red 49
カタログ番号 B1360167
:
509-34-2
分子量: 442.5 g/mol
InChIキー: DZNJMLVCIZGWSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04426205
Procedure details


The Rhodamine dye of formula (II), Rhodamine B free base (Colour Index 45170:1), a well-known pigment, can be prepared by heating a stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride to 175° C. under a blanket of carbon dioxide. The reaction mixture is stirred at 170°-175° C. for a period of 6-7 hours, then cooled to 40° C. and discharged into water. The pH of the resulting slurry is adjusted to 12 by adding caustic soda, and the insoluble material is recovered by filtration. The filter cake is then rinsed with water and dried to obtain Rhodamine B Base in a yield about 90% of theoretical.
[Compound]
Name
Rhodamine dye
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Rhodamine B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]1[CH:7]=[CH:8][C:9]2[C:24]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=3[C:31](C)=[O:32])=[C:23]3[C:13](=[CH:14][C:15]([CH:21]=[CH:22]3)=[N+:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[O:12][C:10]=2[CH:11]=1)[CH2:4][CH3:5].C(N(CC)C1C=C([OH:43])C=CC=1)C.C1(=O)OC(=O)C2=CC=CC=C12.C(=O)=O.[OH-].[Na+]>O>[CH3:5][CH2:4][N:3]([C:6]1[CH:7]=[CH:8][C:9]2[C:24]3([O:32][C:31](=[O:43])[C:30]4[C:25]3=[CH:26][CH:27]=[CH:28][CH:29]=4)[C:23]3[CH:22]=[CH:21][C:15]([N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH:14][C:13]=3[O:12][C:10]=2[CH:11]=1)[CH2:2][CH3:1] |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Rhodamine dye
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
( II )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Rhodamine B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C=1C=CC2=C(C1)OC3=CC(=[N+](CC)CC)C=CC3=C2C=4C=CC=CC4C(=O)C
|
Step Two
[Compound]
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C=1C=C(C=CC1)O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 170°-175° C. for a period of 6-7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material is recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is then rinsed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
6.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
